molecular formula C7H10BrNO B2699947 2-(Bromomethyl)-5-isopropyloxazole CAS No. 2126177-77-1

2-(Bromomethyl)-5-isopropyloxazole

Cat. No.: B2699947
CAS No.: 2126177-77-1
M. Wt: 204.067
InChI Key: WSSLEWPLIXYKKY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-isopropyloxazole is a heterocyclic organic compound featuring a bromomethyl group and an isopropyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-isopropyloxazole typically involves the bromination of a precursor compound. One common method includes the bromination of 5-isopropyloxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-5-methyloxazole
  • 2-(Bromomethyl)-4-isopropyloxazole
  • 2-(Chloromethyl)-5-isopropyloxazole

Comparison: 2-(Bromomethyl)-5-isopropyloxazole is unique due to the presence of both a bromomethyl and an isopropyl group on the oxazole ring. This combination imparts distinct reactivity and biological activity compared to its analogs. For instance, the bromomethyl group is more reactive in nucleophilic substitution reactions than a chloromethyl group, making it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSLEWPLIXYKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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